2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a compound that features a thiazole ring, a piperidine ring, and a propanamide group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and is a significant component in many biologically active molecules
Scientific Research Applications
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in drugs with antimicrobial, antifungal, and anticancer properties. It can be used as a scaffold for designing new therapeutic agents.
Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the physiological system they interact with .
Pharmacokinetics
Thiazole derivatives, in general, have diverse solubility profiles, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological target they interact with.
Cellular Effects
Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related thiazole derivatives suggest that these compounds can have both immediate and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide in animal models have not yet been reported. Studies on related thiazole derivatives suggest that the effects of these compounds can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with a variety of enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with various transporters and binding proteins, and can influence their own localization or accumulation within cells .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
One common synthetic route includes the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the intermediate, which is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the carbonyl group in the propanamide moiety.
Hydrolysis: The amide bond in the propanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Comparison with Similar Compounds
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug that also contains a thiazole ring and is used to treat melanoma.
Dasatinib: Another anticancer agent with a thiazole moiety, used in the treatment of chronic myeloid leukemia.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
These compounds share the thiazole ring but differ in their additional functional groups and overall structure, which contribute to their unique biological activities and therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQANOLYYURJOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.